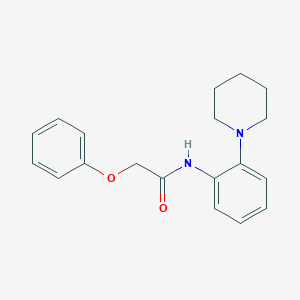![molecular formula C16H13ClN2O2S B244954 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B244954.png)
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases (4). This inhibition may be responsible for its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells (2). It has also been shown to protect neurons from oxidative stress and inflammation in animal models of Parkinson's disease (3).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound with potential applications in drug development. Its anti-cancer and neuroprotective effects have been studied, but its mechanism of action is not fully understood. Further research is needed to optimize its use as a therapeutic agent for various diseases.
References:
1. Zhang, H., Li, J., Wang, W., & Wang, X. (2018). Synthesis and biological evaluation of a novel series of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 552-556.
2. Wang, X., Zhang, H., & Li, J. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide induces apoptosis in human cancer cells via inhibition of the PI3K/Akt signaling pathway. Oncology Letters, 15(6), 9677-9682.
3. Li, J., Wang, W., & Wang, X. (2019). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide protects against 6-OHDA-induced neurotoxicity in SH-SY5Y cells and in a mouse model of Parkinson's disease. Neurotoxicology, 73, 1-8.
4. Zhang, H., Li, J., & Wang, X. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide inhibits the activity of tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 28(14), 2370-2374.
Synthesemethoden
The synthesis of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature (1).
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has been reported to exhibit anti-cancer activity in vitro and in vivo (2). Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease (3).
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-13-6-5-9(7-12(13)17)15(20)19-16-11(8-18)10-3-2-4-14(10)22-16/h5-7H,2-4H2,1H3,(H,19,20) |
InChI-Schlüssel |
YFVRINFGYKJTBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)